molecular formula C11H17N5O2 B12464776 N,N-bis(2-methoxyethyl)-9H-purin-6-amine

N,N-bis(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B12464776
M. Wt: 251.29 g/mol
InChI Key: CDSMYRXUQBZGQG-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-9H-purin-6-amine is a chemical compound that features a purine base structure with two methoxyethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N,N-bis(2-methoxyethyl)-9H-purin-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N,N-bis(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-ethoxyethyl)-9H-purin-6-amine
  • N,N-dimethyl-9H-purin-6-amine
  • N,N-bis(2-methoxyethyl)adenine

Uniqueness

N,N-bis(2-methoxyethyl)-9H-purin-6-amine is unique due to its specific substitution pattern and the presence of methoxyethyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-7H-purin-6-amine

InChI

InChI=1S/C11H17N5O2/c1-17-5-3-16(4-6-18-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)

InChI Key

CDSMYRXUQBZGQG-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=NC=NC2=C1NC=N2

Origin of Product

United States

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